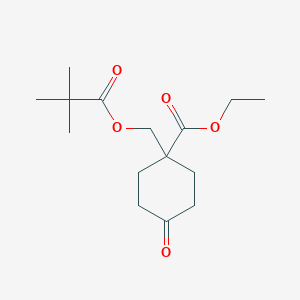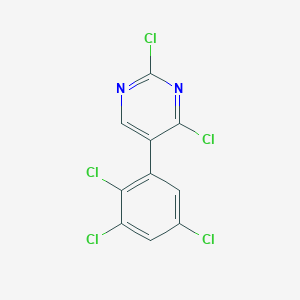![molecular formula C5H2BrN3OS B13094190 7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)
7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a bromine atom at the 7th position and a thiadiazole ring fused with a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one typically involves the reaction of pyridine-2,3-diamine with bromine and sulfur sources. One common method involves the use of thionyl chloride (SOCl2) as a sulfur source and bromine (Br2) as a brominating agent. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 7th position can be substituted by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino-substituted thiadiazole-pyridine derivative, while substitution with a thiol would yield a thio-substituted derivative .
科学的研究の応用
7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential anticancer, antibacterial, and antiviral properties.
Materials Science: The compound is used in the development of organic materials with fluorescence properties, making it useful in optoelectronic devices.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one is not fully understood. its biological activity is believed to be related to its ability to interact with various molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity .
類似化合物との比較
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: Similar in structure but with an additional bromine atom at the 4th position.
[1,2,5]Thiadiazolo[3,4-b]pyridine: Lacks the bromine atom and has a different ring fusion pattern.
Uniqueness
7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one is unique due to its specific substitution pattern and the presence of both a thiadiazole and pyridine ring. This unique structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry .
特性
IUPAC Name |
7-bromo-5H-[1,2,5]thiadiazolo[3,4-c]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3OS/c6-2-1-7-5(10)4-3(2)8-11-9-4/h1H,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQKFAWQSQRXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=O)N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetraazanium;[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13094126.png)




![[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione](/img/structure/B13094175.png)


![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)



